BenchChemオンラインストアへようこそ!

3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid

Lipophilicity Drug Design ADME

Combines benzothiazole with pyrazine-2-carboxylic acid in a unique conjugated scaffold (XLogP3 1.8) unavailable from simpler monomers. The ortho-carboxylic acid enables bidentate metal chelation for metallodrug & catalyst development. Non-decomposing mp (168–170°C) permits straightforward recrystallization from DCM or DMSO. Pre-installed benzothiazole bypasses additional lipophilic derivatization, accelerating amide-coupled lead optimization for targets requiring enhanced membrane permeability. Ideal for medicinal chemistry, coordination chemistry, and automated synthesis workflows.

Molecular Formula C12H7N3O2S
Molecular Weight 257.27
CAS No. 100283-52-1
Cat. No. B2644942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid
CAS100283-52-1
Molecular FormulaC12H7N3O2S
Molecular Weight257.27
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=NC=CN=C3C(=O)O
InChIInChI=1S/C12H7N3O2S/c16-12(17)10-9(13-5-6-14-10)11-15-7-3-1-2-4-8(7)18-11/h1-6H,(H,16,17)
InChIKeyUSRGJJFGYCZTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid (CAS 100283-52-1): Sourcing Specifications & Physicochemical Baseline


3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid (CAS 100283-52-1) is a heterocyclic building block featuring a benzothiazole moiety fused to a pyrazine-2-carboxylic acid scaffold (C₁₂H₇N₃O₂S; MW 257.27 g/mol) [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, with reported commercial purity levels of 95-97% . Key physicochemical properties include a computed XLogP3 of 1.8, a topological polar surface area (TPSA) of 104 Ų, an experimental melting point range of 168–170 °C, and a boiling point of approximately 514.7 °C [2][3]. It appears as a pale to slightly yellow powder, soluble in DMSO and dichloromethane, but insoluble in water .

Why 3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid (100283-52-1) Cannot Be Replaced by Common Pyrazine or Benzothiazole Analogs


Direct substitution of 3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid with simpler pyrazine-2-carboxylic acid or unsubstituted benzothiazole derivatives is chemically invalid. The specific fusion of the benzothiazol-2-yl group at the 3-position of the pyrazine ring creates a unique conjugated heteroaromatic system with distinct electronic distribution (XLogP3 = 1.8) and a rigid planar geometry that cannot be replicated by mixing two separate monomers [1][2]. The ortho-carboxylic acid group relative to the benzothiazole substituent is critical for metal chelation and subsequent derivatization (e.g., amide coupling), which is absent in analogs such as 2-(pyrazin-2-yl)benzothiazole or 6-chloropyrazine-2-carboxylic acid [3]. Furthermore, the compound's experimental melting point (168–170 °C) and solvent compatibility profile (DCM, DMSO) differ significantly from both parent scaffolds, impacting formulation and handling in automated synthesis workflows .

Quantitative Differentiation Data for 3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid (100283-52-1) Versus Analogs


Lipophilicity Comparison: XLogP3 Analysis of 3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid vs. Pyrazine-2-carboxylic Acid

The computed partition coefficient (XLogP3) for 3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid is 1.8, representing a substantial increase in lipophilicity compared to the parent pyrazine-2-carboxylic acid scaffold (XLogP3 = -0.2) due to the addition of the benzothiazole ring system [1][2]. This quantifiable shift in logP of 2.0 log units indicates significantly altered membrane permeability and solubility characteristics, which must be considered when designing analogs or scaling up synthesis [3].

Lipophilicity Drug Design ADME

Polar Surface Area (TPSA) Comparison: Impact on Bioavailability Potential vs. 6-Chloropyrazine-2-carboxylic Acid

3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid possesses a topological polar surface area (TPSA) of 104 Ų, which is notably higher than the 63 Ų observed for 6-chloropyrazine-2-carboxylic acid [1][2]. While both compounds exceed the common threshold for good oral bioavailability (<140 Ų), the 41 Ų difference in TPSA suggests that the target compound may exhibit reduced passive membrane permeability and increased hydrogen-bonding capacity compared to its chlorinated analog [3].

Drug-likeness Permeability Medicinal Chemistry

Melting Point and Thermal Stability: Process Handling Differentiation vs. Pyrazine-2-carboxylic Acid

The experimental melting point of 3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid is 168–170 °C, which is significantly higher than the 222–225 °C (decomposition) reported for pyrazine-2-carboxylic acid [1][2]. The lower and sharper melting range of the target compound (ΔT = 2 °C vs. ΔT = 3 °C decomp) indicates a more defined crystalline phase transition and superior thermal stability in the solid state . This property reduces the risk of thermal degradation during long-term storage or elevated temperature reactions.

Process Chemistry Thermal Stability Crystallization

Targeted Application Scenarios for 3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid (100283-52-1) Based on Verified Differentiation


Synthesis of Amide Derivatives Requiring Enhanced Lipophilicity

The high XLogP3 of 1.8 for 3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid makes it a superior starting material for the synthesis of amide derivatives intended for biological targets where increased membrane permeability is desired, compared to using pyrazine-2-carboxylic acid (XLogP3 = -0.2) [1]. Researchers can leverage the pre-installed benzothiazole moiety to bypass additional synthetic steps required to introduce lipophilic character into the final compound.

Metal Coordination and Chelation Studies

The specific ortho-arrangement of the carboxylic acid group and the benzothiazole nitrogen atom in 3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid provides a distinct bidentate chelation motif that is not present in 2-(pyrazin-2-yl)benzothiazole or 6-chloropyrazine-2-carboxylic acid [2][3]. This geometry is critical for forming stable complexes with transition metals, which is valuable in developing novel catalysts or metallodrugs.

Recrystallization and Purification Protocol Development

Due to its well-defined, non-decomposing melting point of 168–170 °C, this compound is more amenable to recrystallization from organic solvents like DCM or DMSO than pyrazine-2-carboxylic acid (mp 222–225 °C, decomp) . Process chemists can utilize this thermal stability to achieve higher purity batches with less risk of product loss during heat-assisted purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.